N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide
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Overview
Description
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is a synthetic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves multi-step reactions. One common method includes the condensation of a thiazole derivative with a piperidine carboxamide under controlled conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like halogens or alkylating agents
Scientific Research Applications
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties, making it a candidate for new drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes
Mechanism of Action
The mechanism of action of N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or antitumor effects. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its biological activity .
Comparison with Similar Compounds
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide can be compared with other thiazole derivatives such as:
Sulfathiazole: Known for its antimicrobial properties.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal agent.
Bleomycin: An antineoplastic drug.
Tiazofurin: Another antineoplastic agent.
What sets this compound apart is its unique combination of a thiazole ring with a piperidine carboxamide, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-4-14(19)18-7-5-12(6-8-18)15(20)16-9-13-17-10(2)11(3)21-13/h4,12H,1,5-9H2,2-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZVUKALIDGDHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CNC(=O)C2CCN(CC2)C(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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